molecular formula C13H19ClN2 B13632306 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine

Katalognummer: B13632306
Molekulargewicht: 238.75 g/mol
InChI-Schlüssel: PTUZUSKZJWCWPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine (CAS 1249432-16-3) is a chemical compound of significant interest in medicinal chemistry and infectious disease research. With the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol, this pyridine derivative is a valuable building block for synthesizing novel therapeutic agents. Its structure, featuring a chloropyridine ring linked to a 3,5-dimethylpiperidine moiety, is designed to interact with key biological targets. Recent scientific investigations highlight the potential of pyridine-methylamine derivatives as a novel scaffold for developing MmpL3 inhibitors, which are a promising class of antitubercular agents active against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Furthermore, structurally similar pyrrolopyridine compounds have demonstrated moderate to good antimicrobial activity, particularly against Gram-positive bacteria, making this compound a candidate for the synthesis and evaluation of new antibacterial leads . This product is intended for research and development purposes only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Eigenschaften

Molekularformel

C13H19ClN2

Molekulargewicht

238.75 g/mol

IUPAC-Name

2-chloro-3-[(3,5-dimethylpiperidin-1-yl)methyl]pyridine

InChI

InChI=1S/C13H19ClN2/c1-10-6-11(2)8-16(7-10)9-12-4-3-5-15-13(12)14/h3-5,10-11H,6-9H2,1-2H3

InChI-Schlüssel

PTUZUSKZJWCWPK-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CN(C1)CC2=C(N=CC=C2)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine generally involves two key steps:

Preparation of the Chloropyridine Intermediate

A critical precursor is 2-chloro-3-(chloromethyl)pyridine or related derivatives. The preparation of chloropyridine derivatives can be achieved by halogenation and chloromethylation reactions:

  • Halogenation of pyridine derivatives can be performed using chlorinating agents such as phosphorus oxychloride (POCl₃), phosgene, or sulfuryl chloride. For example, 2-chloro-5-methylpyridine has been prepared by chlorination of dihalo intermediates in aromatic solvents like 1,2,4-trichlorobenzene at elevated temperatures (80–130 °C), using a stoichiometric excess of POCl₃ to maximize yield.

  • Chloromethylation of pyridine rings can be done by reaction with formaldehyde and hydrochloric acid or related reagents to install a chloromethyl group at the 3-position, enabling further substitution reactions.

Representative Synthetic Procedure

A representative synthetic route based on literature and patent methods is summarized below:

Step Reagents & Conditions Description
1. Chlorination Dihalo precursor (e.g., 2-oxo-5-methyl-5,6-dichloropiperidine) reacted with phosphorus oxychloride in 1,2,4-trichlorobenzene at 120 °C for 1–2 h addition + 5–6 h hold Formation of 2-chloro-5-methylpyridine intermediate via chlorination
2. Chloromethylation 2-chloropyridine treated with formaldehyde and HCl or paraformaldehyde under acidic conditions Introduction of chloromethyl group at 3-position
3. Nucleophilic substitution 2-chloro-3-(chloromethyl)pyridine reacted with 3,5-dimethylpiperidine in acetonitrile with triethylamine, reflux for 12–16 h Substitution of chloromethyl by (3,5-dimethylpiperidin-1-yl)methyl group
4. Purification Column chromatography (hexane/ethyl acetate gradient) or recrystallization Isolation of pure 2-chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as acetonitrile or DMF are preferred for nucleophilic substitution due to their ability to solvate ions and promote substitution reactions.

  • Temperature: Reflux temperatures (~80–90 °C) are commonly employed to drive the substitution to completion.

  • Bases: Triethylamine or other organic bases are used to neutralize HCl formed and avoid protonation of the amine nucleophile.

  • Stoichiometry: Slight excess of the amine nucleophile is often used to push the reaction forward and minimize side reactions.

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel with hexane/ethyl acetate mixtures is standard to separate the product from unreacted starting materials and side products.

  • Characterization: The product is characterized by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Notes
Chlorination of dihalo precursor Phosphorus oxychloride, 1,2,4-trichlorobenzene 120 °C, 1–2 h addition + 5–6 h hold Efficient formation of chloropyridine core
Chloromethylation of chloropyridine Formaldehyde, HCl or paraformaldehyde Acidic medium, reflux Introduces chloromethyl group at 3-position
Nucleophilic substitution 3,5-dimethylpiperidine, triethylamine, acetonitrile Reflux, 12–16 h Substitution of chloromethyl by piperidinylmethyl group
Purification Silica gel chromatography Hexane/ethyl acetate gradient Yields high purity product

Research Findings and Literature Support

  • The chlorination method using phosphorus oxychloride in high-boiling aromatic solvents is a well-documented and scalable approach to prepare chloropyridine intermediates with good yields and selectivity.

  • Nucleophilic substitution of chloromethylpyridine derivatives with secondary amines, including substituted piperidines, is a common and reliable method to introduce diverse amine substituents on the pyridine ring.

  • Alternative methods such as reductive amination provide flexibility but may require more steps and careful control of reaction conditions to avoid side reactions.

  • The overall synthetic approach is consistent with medicinal chemistry practices for preparing pyridine-based amine derivatives with potential biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound may be used in studies involving biological systems to understand its effects and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Chlorinated Pyridines with Alkyl/Aryl Substituents
  • Example 1: 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Substituents: Chlorine at position 2, aryl groups at positions 3 and 3. Key Differences: The absence of the piperidine group reduces steric bulk compared to the target compound. Higher melting points (268–287°C) suggest stronger intermolecular interactions due to planar aromatic systems .
  • Example 2 : 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • Substituents: A boronic ester group at position 3.
    • Key Differences: The boronic ester enables Suzuki-Miyaura coupling reactions, a feature absent in the target compound. Lower molecular weight (239.51 g/mol) and distinct reactivity profile .
Piperidine-Containing Pyridines
  • Example 3: 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine Substituents: A pyrrolidine-based silyl ether group. Higher molecular weight (415.04 g/mol) and costlier synthesis (up to $4800/25 g) .

Physical and Spectral Properties

Table 1: Comparative Data for Select Pyridine Derivatives
Compound Name Molecular Formula M.W. (g/mol) Melting Point (°C) Notable Spectral Features (IR, ¹H NMR)
Target Compound* C₁₃H₁₈ClN₂ 252.75 Not reported Expected δ ~2.1–2.5 ppm (piperidine CH₃), δ ~8.3 ppm (pyridine H)
2-Chloro-3-(dioxaborolan-2-yl)pyridine C₁₁H₁₄BClNO₂ 239.51 Not reported Boron-oxygen stretches (IR: ~1350 cm⁻¹)
2-Amino-4-(2-Chloro-5-(4-MePh)Pyridin-3-Yl)-1-(4-MePh)Pyridine C₂₃H₁₉ClN₄ 466.08 268–287 NH₂ stretch (IR: ~3400 cm⁻¹), aromatic δ ~7.2–8.5 ppm

*Estimated data based on structural analogs.

Biologische Aktivität

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine (CAS: 1249432-16-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevance in therapeutic applications, particularly focusing on cancer therapy and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine is C13H19ClN2, with a molar mass of 238.76 g/mol. The compound features a pyridine ring substituted with a chloro group and a piperidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular Formula C13H19ClN2
Molar Mass 238.76 g/mol
CAS Number 1249432-16-3
Purity 97%

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing piperidine structures. For instance, derivatives similar to 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridineFaDuTBDInduces apoptosis
Piperidine derivative XVarious cancer linesTBDInhibits cell proliferation

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in the context of Alzheimer's disease. Similar piperidine-based compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. These compounds may enhance cholinergic transmission and exhibit antioxidant properties .

Case Studies

  • Cancer Therapy : A recent investigation into a series of piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced anticancer activity. The study found that compounds with enhanced three-dimensional structures showed better binding affinities to target proteins involved in tumor growth .
  • Alzheimer’s Disease : A study focusing on dual inhibitors of AChE and BuChE revealed that certain piperidine derivatives could effectively reduce amyloid-beta aggregation and tau phosphorylation, key processes in Alzheimer's pathology .

Q & A

Q. What synthetic strategies are recommended for preparing 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-chloro-3-(chloromethyl)pyridine with 3,5-dimethylpiperidine in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions can yield the target compound. Optimization strategies include:
  • Using triethylamine as a base to neutralize HCl byproducts .
  • Employing catalytic amounts of KI to enhance nucleophilic reactivity .
  • Monitoring reaction progress via TLC or HPLC to adjust reaction time and temperature.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software (part of the SHELX suite) provides definitive structural validation .
  • Spectroscopy :
  • IR spectroscopy : Compare experimental absorption bands (e.g., C-Cl stretch at ~550–650 cm⁻¹, aromatic C-H stretches) with computed vibrational modes from valence-force models .
  • NMR : Analyze chemical shifts (e.g., piperidine methyl protons at δ ~1.0–1.2 ppm, pyridine protons at δ ~7.5–8.5 ppm) to confirm substitution patterns.

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Methodological Answer :
  • Solvents: Ethanol/water mixtures or ethyl acetate/hexane systems are effective for recrystallization.
  • Conditions: Slow cooling from a saturated solution at 60–70°C ensures high-purity crystals. Avoid aqueous bases to prevent hydrolysis of the chloropyridine moiety .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA, then compute IR/NMR spectra. Compare with experimental data to identify conformational differences (e.g., noncoplanar pyridine and piperidine rings due to steric hindrance) .
  • Case Study : For IR data mismatches, reassess force constants in valence-force models or consider solvent effects in DFT calculations.

Q. What strategies mitigate side reactions during functionalization at the pyridine ring’s 2-chloro position?

  • Methodological Answer :
  • Protection-Deprotection : Temporarily block the piperidine nitrogen with a Boc group to prevent undesired nucleophilic attack .
  • Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for selective cross-coupling reactions (e.g., Suzuki-Miyaura), ensuring minimal decomposition of the chloropyridine moiety .

Q. How do steric effects from the 3,5-dimethylpiperidine group influence reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Steric hindrance from the dimethyl groups reduces accessibility to the piperidine nitrogen, slowing secondary reactions. Kinetic studies (e.g., variable-temperature NMR) can quantify this effect. Computational tools like molecular docking may predict steric barriers in enzyme-inhibitor interactions .

Q. What analytical techniques are critical for detecting trace impurities in bulk samples?

  • Methodological Answer :
  • LC-MS : Identify low-abundance byproducts (e.g., hydrolyzed chloropyridine derivatives) with a C18 column and ESI ionization.
  • GC-MS : Detect volatile impurities (e.g., residual solvents) using a DB-5MS column.
  • Elemental Analysis : Confirm stoichiometric ratios (C, H, N) to validate synthetic fidelity .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and computational data regarding molecular planarity?

  • Methodological Answer :
  • Case Study : If SCXRD shows a nonplanar pyridine-piperidine system but DFT predicts coplanarity, consider:
  • Crystal packing forces distorting the equilibrium geometry.
  • Dynamic effects (e.g., rotational freedom of methyl groups) not captured in static DFT models .
  • Resolution : Perform molecular dynamics simulations to assess conformational flexibility under ambient conditions.

Experimental Design Challenges

Q. What precautions are necessary when handling this compound under aqueous conditions?

  • Methodological Answer :
  • Avoid prolonged exposure to water to prevent hydrolysis of the chloropyridine ring. Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • For biological assays, prepare stock solutions in DMSO and dilute with buffered saline immediately before use.

Q. How can researchers optimize reaction scalability without compromising yield?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce side reactions during scale-up.
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stoichiometry, solvent volume) affecting yield .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.